molecular formula C28H26ClN3O2 B4037153 2-(2-chlorophenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline

2-(2-chlorophenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline

Cat. No.: B4037153
M. Wt: 472.0 g/mol
InChI Key: GZNULHBJUGOGRB-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C28H26ClN3O2 and its molecular weight is 472.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.1713548 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Optical Properties

Research on derivatives similar to the specified compound has explored their structural and optical properties. For example, Zeyada et al. (2016) investigated the structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives, finding that these compounds are polycrystalline in powder form and form nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. Their study provides insights into the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, which are crucial for understanding the optical applications of these compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).

Fluorescent Probes for DNA Detection

Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei, which demonstrated potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity when bound to ct-DNA. This suggests applications in the field of biochemistry for the detection and study of DNA (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Hypoxic-cytotoxic Agents

A study by Ortega et al. (2000) on 2-quinoxalinecarbonitrile 1,4-di-N-oxides, which share structural similarities with the specified compound, revealed their potential as hypoxic-cytotoxic agents. Among the derivatives, certain compounds exhibited significant potency, indicating potential applications in cancer therapy (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).

Antimicrobial Studies

Patel et al. (2007) prepared amide derivatives of quinolone, including compounds with structural elements similar to the compound of interest, and tested their antimicrobial activity against various bacterial strains. Their findings suggest potential applications in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).

Photovoltaic and Dielectric Properties

Further studies by Zeyada et al. (2016) on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their application in organic–inorganic photodiode fabrication revealed their suitability for use as photodiodes due to their rectification behavior and photovoltaic properties under illumination conditions. These findings open avenues for the application of such compounds in photovoltaic devices and electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Properties

IUPAC Name

[2-(2-chlorophenyl)quinolin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O2/c1-2-34-27-14-8-7-13-26(27)31-15-17-32(18-16-31)28(33)22-19-25(21-10-3-5-11-23(21)29)30-24-12-6-4-9-20(22)24/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNULHBJUGOGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.